Product packaging for Satoreotide trizoxetan(Cat. No.:CAS No. 1638746-88-9)

Satoreotide trizoxetan

Cat. No.: B10854226
CAS No.: 1638746-88-9
M. Wt: 1660.2 g/mol
InChI Key: MDDXVKPIPNUPBG-FDKGEFSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Satoreotide trizoxetan is a first-in-class, high-affinity somatostatin receptor subtype 2 (SSTR2) antagonist under clinical investigation for targeted radionuclide therapy and diagnostic imaging of somatostatin receptor-positive cancers . This compound is a central component of a "theranostic" approach, where it can be radiolabeled with different isotopes for both diagnosis and therapy . When complexed with Gallium-68 ( 68 Ga), it serves as a sensitive and reproducible imaging agent for positron emission tomography (PET) . When labeled with Lutetium-177 ( 177 Lu), it acts as a targeted therapeutic that delivers cytotoxic radiation directly to tumor cells . Its primary research value lies in its antagonist mechanism. Unlike agonist-based agents, satoreotide binds to SSTR2 without inducing significant internalization. Preclinical and clinical evidence suggests that this mechanism allows the compound to bind to a greater number of receptor sites and exhibit prolonged tumor retention, which may enhance both imaging sensitivity and therapeutic efficacy compared to agonists . Clinical studies have focused on its application in patients with advanced, progressive neuroendocrine tumors (NETs), showing a promising disease control rate and an acceptable safety profile in Phase I/II trials . Research is also ongoing in other SSTR2-positive cancers, such as extensive-stage small cell lung cancer . This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H95ClN18O21S2 B10854226 Satoreotide trizoxetan CAS No. 1638746-88-9

Properties

CAS No.

1638746-88-9

Molecular Formula

C73H95ClN18O21S2

Molecular Weight

1660.2 g/mol

IUPAC Name

5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C73H95ClN18O21S2/c1-39(93)61-70(109)86-55(68(107)82-49(62(76)101)30-43-11-19-47(94)20-12-43)38-115-114-37-54(85-65(104)50(31-40-5-13-44(74)14-6-40)80-57(95)22-21-56(71(110)111)92-28-26-90(35-59(97)98)24-25-91(27-29-92)36-60(99)100)69(108)84-52(33-41-7-15-45(16-8-41)78-64(103)53-34-58(96)88-73(113)87-53)67(106)83-51(32-42-9-17-46(18-10-42)79-72(77)112)66(105)81-48(63(102)89-61)4-2-3-23-75/h5-20,39,48-56,61,93-94H,2-4,21-38,75H2,1H3,(H2,76,101)(H,78,103)(H,80,95)(H,81,105)(H,82,107)(H,83,106)(H,84,108)(H,85,104)(H,86,109)(H,89,102)(H,97,98)(H,99,100)(H,110,111)(H3,77,79,112)(H2,87,88,96,113)/t39-,48+,49-,50+,51-,52+,53+,54-,55+,56?,61+/m1/s1

InChI Key

MDDXVKPIPNUPBG-FDKGEFSASA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CCC(C(=O)O)N6CCN(CCN(CC6)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CCC(C(=O)O)N6CCN(CCN(CC6)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O

Origin of Product

United States

Molecular Design and Synthetic Approaches for Satoreotide Trizoxetan

Structural Design Principles of Peptide-Based Somatostatin (B550006) Receptor Antagonists

The development of peptide-based somatostatin receptor ligands has evolved from agonists to antagonists, with the latter showing promise for improved tumor visualization. researchgate.net The design of these antagonists is rooted in the structure-activity relationships of native somatostatin and its analogs.

Studies have revealed that a specific sequence of amino acids, Phe⁷, Trp⁸, Lys⁹, and Thr¹⁰, arranged in a β-sheet conformation, is crucial for the biological activity of somatostatin. mdpi.com The residues Trp⁸ and Lys⁹ are considered essential for this activity. mdpi.com Early research focused on creating cyclic peptides that stabilize a β-II' turn, a key conformational feature for bioactivity, often by incorporating a D-tryptophan residue. americanpharmaceuticalreview.com

The transition from agonist to antagonist design involves strategic chemical modifications. A hierarchical approach is often employed, starting with the parent peptide and gradually introducing modifications to create a peptidomimetic with the desired antagonist properties. americanpharmaceuticalreview.com This can involve altering the peptide backbone with amide bond isosteres or using conformationally constrained amino acids. americanpharmaceuticalreview.comnih.gov For instance, the development of potent sst₃ receptor-selective antagonists was achieved by modifying an octapeptide scaffold, highlighting that receptor selectivity and antagonist properties can be engineered through specific structural changes, such as N-methylation of an amino acid side chain. pnas.org

Satoreotide (B12389138) trizoxetan, also known as ⁶⁸Ga-OPS202, is part of this new generation of SSTR antagonists. cancer.govorpha.netsnmjournals.org Unlike agonists, which are internalized by the cell upon binding, antagonists bind to the surface of the tumor cells. researchgate.net Preclinical studies have suggested that radiolabeled SSTR antagonists may result in higher tumor uptake compared to agonists, potentially allowing for the visualization of a greater number of SSTRs. researchgate.netsnmjournals.org Satoreotide trizoxetan specifically targets SSTR subtype 2 (SSTR2), which is overexpressed on the cell membranes of many NETs. cancer.govsnmjournals.org

Chelation Chemistry and Radiometal Integration in this compound Radiosynthesis

The function of this compound as an imaging agent is dependent on its ability to stably incorporate a radioactive metal ion. This is achieved through chelation chemistry, a fundamental component of radiopharmaceutical design. numberanalytics.comnumberanalytics.com

Chelation involves the formation of a stable complex between a metal ion and a ligand called a chelator. numberanalytics.com In radiopharmaceuticals, the chelator is attached to a biologically active molecule, such as a peptide, to guide the radiometal to a specific target in the body. numberanalytics.com The choice of chelator is critical and depends on the chemical properties of the radiometal and the desired in-vivo behavior of the final compound. nih.gov An effective chelator forms a highly stable complex, preventing the release of the radiometal into non-target tissues. numberanalytics.comresearchgate.net

This compound utilizes the chelating agent trizoxetan, which is chemically known as 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA). snmjournals.orgsnmjournals.orgnih.gov The peptide portion of the molecule, a somatostatin analog referred to as JR11 or OPS202, is synthesized and then conjugated to the NODAGA chelator. snmjournals.orgsnmjournals.org This entire construct is then ready for radiolabeling.

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide widely used for Positron Emission Tomography (PET) imaging due to its favorable decay characteristics and availability from a ⁶⁸Ge/⁶⁸Ga generator. mdpi.comsnmjournals.org The radiolabeling of this compound with ⁶⁸Ga is a crucial step in its preparation.

The process is often performed using an automated synthesis module. snmjournals.org A typical procedure involves the following steps:

Elution : ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator. snmjournals.org

Purification/Concentration : The ⁶⁸Ga eluate is loaded onto a cation exchange column to purify and concentrate the radionuclide. snmjournals.org

Reaction : The purified ⁶⁸Ga is then eluted directly into a reaction vial containing the this compound precursor. The reaction is typically heated (e.g., at 75°C) for a short duration (e.g., 400 seconds) to facilitate the formation of the ⁶⁸Ga-Satoreotide trizoxetan complex. snmjournals.org

Final Purification : The resulting radiolabeled peptide undergoes a final purification step, often using solid-phase extraction (e.g., C18 cartridge), to remove any unreacted ⁶⁸Ga and other impurities. snmjournals.org

This methodology ensures a high radiochemical purity of the final product, which is essential for clinical use. snmjournals.org

For example, studies with other somatostatin analogs have shown that labeling with different radiometals, such as Indium-111 versus Gallium-68, can alter the affinity profile for SSTR subtypes due to differences in the geometry of the resulting complexes. mdpi.com The chelator itself, along with any linker used to attach it to the peptide, must be designed to avoid interfering with the peptide's receptor-binding site. researchgate.net

In the case of this compound, the NODAGA chelator is conjugated to the JR11 peptide. snmjournals.orgsnmjournals.org This specific combination has been shown in preclinical studies to result in a radiopharmaceutical with very high tumor uptake and an excellent biodistribution profile when labeled with ⁶⁸Ga, indicating a favorable interaction with the SSTR2 target. snmjournals.org

Table 1: Comparison of Radiolabeled Somatostatin Analogs This table provides illustrative examples and does not represent a direct comparison with this compound in all aspects.

Radiopharmaceutical Target Receptor(s) Chelator Radiometal(s) Class
[⁶⁸Ga]Ga-DOTATOC SSTR2, SSTR5 mdpi.com DOTA ⁶⁸Ga mdpi.com Agonist
[⁶⁸Ga]Ga-DOTATATE SSTR2 mdpi.com DOTA ⁶⁸Ga mdpi.com Agonist
[⁶⁸Ga]Ga-DOTANOC SSTR2, SSTR3, SSTR5 mdpi.com DOTA ⁶⁸Ga mdpi.com Agonist
[⁶⁸Ga]Ga-Satoreotide trizoxetan SSTR2 cancer.govsnmjournals.org Trizoxetan (NODAGA) snmjournals.org ⁶⁸Ga cancer.gov Antagonist

Gallium-68 Radiolabeling Methodologies for this compound

Automated Synthesis and Quality Control Protocols for this compound Development

The translation of radiopharmaceuticals from the laboratory to clinical use necessitates robust and reproducible manufacturing processes. Automated synthesis systems are widely employed for the preparation of radiolabeled peptides like this compound. snmjournals.orgnih.govrsc.org

Automated synthesis offers several advantages, including:

Reproducibility : Ensures consistency from batch to batch. snmjournals.org

Reduced Radiation Exposure : Minimizes the dose received by radiochemists. snmjournals.org

Compliance : Facilitates adherence to Good Manufacturing Practices (GMP). snmjournals.org

Efficiency : Simplifies the production process. snmjournals.org

For ⁶⁸Ga-Satoreotide trizoxetan, automated synthesis units like the PharmTracer are used. snmjournals.org These systems utilize pre-packaged, single-use cassettes containing all the necessary reagents and tubing, which streamlines the synthesis and ensures sterility. snmjournals.org

Stringent quality control (QC) is performed on the final product to ensure its safety and efficacy before administration. Key QC tests for ⁶⁸Ga-Satoreotide trizoxetan include:

Radiochemical Purity : To ensure that the radioactivity is primarily associated with the desired compound. A purity of at least 95% is typically required. snmjournals.org

Visual Inspection : Checking the solution for clarity and absence of particulate matter.

pH Measurement : Ensuring the pH is within the specified range for injection.

Radionuclidic Purity : To check for the presence of other radionuclides, such as the parent ⁶⁸Ge. snmjournals.org

For clinical trials, quality control extends to the imaging process itself. This includes standardizing PET/CT scanner performance across different sites using phantom scans and adhering to programs like the Society of Nuclear Medicine and Molecular Imaging (SNMMI) Scanner Validation Program to ensure that imaging data is reliable and reproducible. researchgate.netscispace.com

Table 2: Key Quality Control Parameters for ⁶⁸Ga-Satoreotide Trizoxetan

Parameter Specification/Method Purpose Reference
Product Synthesis
Radiochemical Purity ≥ 95% Ensures radioactivity is bound to the correct molecule snmjournals.org
⁶⁸Ge Breakthrough < 0.001% (example for automated synthesis) Limits long-lived radionuclidic impurity snmjournals.org
Clinical Imaging
Scanner Qualification SNMMI Scanner Validation Program Ensures comparable and reproducible images across sites researchgate.net
Image Quality Assessed by tumour-to-background ratio and blinded readers Confirms the diagnostic utility of the images clinicaltrials.gov

Elucidating the Mechanistic Action of Satoreotide Trizoxetan

Cellular Binding, Internalization, and Retention Dynamics of Satoreotide (B12389138) Trizoxetan

The dynamics of how satoreotide interacts with and is processed by tumor cells are fundamentally different from those of SSTR2 agonists. After an agonist binds to the SSTR2 receptor, the ligand-receptor complex is typically internalized by the cell. nih.govmdpi.com This internalization was historically considered an essential step for the retention of radioactivity in tumor cells for therapeutic applications.

Paradoxically, SSTR2 antagonists like satoreotide exhibit minimal or near-absent internalization. researchgate.netnih.gov Instead of being drawn into the cell, the antagonist binds effectively to the receptors on the cell membrane and remains there for extended periods. nih.govnih.gov This prolonged retention at the tumor site, combined with the higher number of binding sites, results in a greater accumulation of the compound on the tumor cells. nih.govresearchgate.net The slow dissociation from the receptor and reduced internalization rate allows for more of the agent to accumulate, which enhances tumor visualization in imaging and the radiation dose delivered in therapy. nih.gov

Preclinical Research Paradigms and Findings for Satoreotide Trizoxetan

In Vitro Cellular Assays for Satoreotide (B12389138) Trizoxetan Characterization

In vitro studies are fundamental in the preclinical assessment of new therapeutic and diagnostic agents. For Satoreotide trizoxetan, these assays have been crucial in understanding its interaction with SSTR-expressing cells.

Receptor Binding Affinity Assessment in Somatostatin (B550006) Receptor-Expressing Cell Lines

The efficacy of a targeted radiopharmaceutical is highly dependent on its affinity for the target receptor. In the case of this compound, its binding affinity to SSTRs, particularly the SSTR2 subtype, has been evaluated in cell lines such as the rat pancreatic cancer cell line AR42J, which is known to express SSTRs. nih.govresearcher.life

Studies have shown that SSTR antagonists, like the parent molecule of this compound, can bind to more SSTR sites compared to agonists. snmjournals.org For instance, the radiolabeled antagonist ¹²⁵I-JR11, a related compound, demonstrated 3.8 to 21.8 times higher uptake than the agonist ¹²⁵I-Tyr³-octreotide in various tumor tissues, despite having similar SSTR2-binding affinities. snmjournals.org The chelator and the radiometal used can influence the receptor affinity of SSTR2-antagonists. nih.gov For example, labeling with gallium can decrease the affinity of some SSTR2 antagonists. nih.gov

Comparative Cellular Uptake and Internalization Studies with Agonist Analogs

Beyond just binding to the receptor, the cellular uptake and subsequent internalization of the receptor-ligand complex are critical for the therapeutic efficacy of radiopharmaceuticals. Comparative studies between SSTR antagonists like this compound and SSTR agonists have been a key area of investigation. researcher.life

While agonists are known to internalize into the cell upon binding, antagonists may exhibit different behavior. Preclinical studies have indicated that tumors expressing SSTRs show a higher uptake of radiolabeled SSTR antagonists than agonists. snmjournals.org This is a significant finding, as higher tumor uptake can lead to better imaging contrast and higher radiation doses delivered to the tumor cells during therapy.

Evaluation of Cell Viability and Proliferation Responses

The ultimate goal of a therapeutic agent is to inhibit tumor growth and induce cell death. In vitro assays measuring cell viability and proliferation provide direct evidence of a compound's anti-tumor activity. researcher.life Studies on SSTR2 have shown that its loss can lead to decreased viability in multiple cell lines. researchgate.net Preclinical tests on hepatocellular carcinoma (HCC) cell lines have demonstrated an antiproliferative effect of somatostatin analogs. mdpi.com

In Vivo Animal Model Investigations of this compound

Following promising in vitro results, the evaluation of this compound in living organisms is the next crucial step. Xenograft models, where human tumor cells are implanted into immunocompromised animals, are commonly used for this purpose.

Biodistribution and Pharmacokinetic Analysis in Xenograft Models

Biodistribution studies track the compound's journey through the body, revealing where it accumulates and how it is cleared. researchgate.netumich.edu Pharmacokinetic analysis provides data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. umich.edu

In xenograft models bearing SSTR2-expressing tumors, radiolabeled this compound has been shown to accumulate in the tumor. nih.govresearchgate.net The kidneys are a major route of elimination for many radiolabeled peptides. nih.gov A study on ¹⁷⁷Lu-satoreotide tetraxetan, the therapeutic counterpart of ⁶⁸Ga-satoreotide trizoxetan, showed that in all evaluated organs, the maximum uptake was observed at the first imaging timepoint (4 hours after injection), followed by an exponential decrease. nih.gov The kidneys were the main route of elimination, with 57-66% of the substance excreted within 48 hours. nih.gov The median terminal blood half-life was 127 hours. nih.gov

Comparative Tumor Uptake and Retention Kinetics with Somatostatin Receptor Agonists

A key advantage of SSTR antagonists highlighted in preclinical and clinical settings is their superior tumor uptake and retention compared to agonists. snmjournals.orgresearchgate.net This has been consistently observed in animal models.

Assessment of Molecular Responses and DNA Damage Induction (e.g., γ-H2AX, 53BP1)

In preclinical evaluations of peptide receptor radionuclide therapy (PRRT), a critical aspect is the assessment of the agent's ability to induce cytotoxic DNA damage in tumor cells. The β-particles emitted by radionuclides such as Lutetium-177 (¹⁷⁷Lu) cause various forms of DNA damage, with DNA double-strand breaks (DSBs) being the most genotoxic. nih.govresearchgate.net Unrepaired or misrepaired DSBs can trigger cell cycle arrest, apoptosis (programmed cell death), or lead to chromosomal instability. researchgate.net

To quantify this specific type of cellular damage, researchers utilize molecular biomarkers that accumulate at the site of DSBs, forming distinct nuclear foci. d-nb.info The most established of these markers are the phosphorylated form of the histone H2A variant, known as γ-H2AX, and the tumor suppressor p53-binding protein 1 (53BP1). mdpi.com The formation, persistence, and resolution of γ-H2AX and 53BP1 foci over time provide a quantitative measure of DNA damage induction and the subsequent cellular repair response. nih.govbiorxiv.org Preclinical paradigms for ¹⁷⁷Lu-labeled somatostatin analogues typically involve treating SSTR-positive cancer cell lines, such as the rat pancreatic cancer cell line AR42J, and then measuring these molecular markers at various time points post-treatment using techniques like immunofluorescence microscopy or western blot analysis. plos.org

Preclinical studies comparing the SSTR antagonist [¹⁷⁷Lu]Lu-satoreotide tetraxetan with the SSTR agonist [¹⁷⁷Lu]Lu-DOTA-TATE have demonstrated the antagonist's superior ability to induce DNA damage. nih.govresearchgate.net In comparative in vitro experiments using cancer cells, treatment with the ¹⁷⁷Lu-labeled antagonist resulted in a significantly higher number of DSBs compared to the agonist. researchgate.netnih.gov

One key study found that cells treated with [¹⁷⁷Lu]Lu-DOTA-JR11 (satoreotide tetraxetan) showed two times more 53BP1 foci compared to cells treated with the agonist [¹⁷⁷Lu]Lu-DOTA-octreotate, indicating a more potent induction of DSBs. researchgate.net This enhanced DNA damage was also observed in vivo. nih.gov In a mouse model bearing AR42J tumors, treatment with [¹⁷⁷Lu]Lu-satoreotide tetraxetan led to enhanced DNA damage, as measured by a higher mean phospho-H2AX (γ-H2AX) H-score in tumor tissue following four cycles of therapy. nih.gov This heightened molecular damage response correlates with the compound's greater anti-tumor efficacy. nih.gov

The table below summarizes key preclinical findings regarding DNA damage induction.

CompoundCell/Tumor ModelDNA Damage MarkerKey FindingReference
[¹⁷⁷Lu]Lu-satoreotide tetraxetanH69 Cells (Human Small Cell Lung Cancer)53BP1 FociInduced 2-fold more 53BP1 foci compared to [¹⁷⁷Lu]Lu-DOTA-octreotate. researchgate.net
[¹⁷⁷Lu]Lu-satoreotide tetraxetanAR42J Tumor Xenograft (Rat Pancreatic Cancer)γ-H2AX (pH2AX)Resulted in a significantly higher mean pH2AX H-score (enhanced DNA damage) compared to [¹⁷⁷Lu]Lu-DOTA-TATE. nih.gov
[¹⁷⁷Lu]Lu-DOTATATECA20948 Cells (Rat Pancreatic Cancer)γ-H2AX FociShowed a consistent linear increase in γ-H2AX foci relative to the administered activity up to day 5 post-treatment. nih.gov
[¹⁷⁷Lu]Lu-DOTATOCAR42J Cells (Rat Pancreatic Cancer)γ-H2AX FociDemonstrated a dose-dependent increase in the number of γ-H2AX foci at 24 and 48 hours post-incubation. plos.org

Comparative Research of Satoreotide Trizoxetan with Established Somatostatin Receptor Probes

Distinguishing Features from Somatostatin (B550006) Receptor Agonists (e.g., DOTATATE, DOTATOC, Octreotide-based compounds)

The fundamental difference between satoreotide (B12389138) trizoxetan and agonist compounds like 68Ga-DOTATATE and 68Ga-DOTATOC lies in their interaction with the SSTR2. snmjournals.orgnih.gov While agonists require receptor activation and internalization to be retained by tumor cells, antagonists function through a different mechanism, leading to several key distinctions. researchgate.net

A primary distinguishing feature of SSTR2 antagonists is their ability to bind to a larger population of receptors compared to agonists. nih.gov Research indicates that antagonists like the peptide component of satoreotide (JR11) can bind to SSTRs in both their active and inactive states. thno.orgnih.gov Agonists, in contrast, are generally understood to bind to the active conformation of the receptor. This broader binding capability allows antagonists to target a greater number of SSTR2 sites on tumor cells. nih.govsnmjournals.org

In vitro studies have quantified this difference. One comparative autoradiography analysis of human tumor tissues found that the radiolabeled antagonist 125I-JR11 bound to significantly more SSTR2 sites—between 3.8 and 21.8 times more—than the agonist 125I-Tyr3-octreotide. snmjournals.org Similarly, in vitro assays with the AR42J cancer cell model showed that the antagonist [177Lu]Lu-satoreotide tetraxetan recognized twice as many SSTR2 binding sites as the agonist [177Lu]Lu-DOTA-TATE. nih.gov This increased number of available binding sites is a crucial factor contributing to the higher tumor uptake observed with antagonists. snmjournals.orgmdpi.com

Table 1: Comparative SSTR2 Binding Site Recognition
Compound TypeExample CompoundReceptor State BindingRelative Binding Site Access
AntagonistSatoreotideActive and Inactive States thno.orgnih.govRecognizes up to 2x more binding sites than agonists in vitro. nih.gov Binds to 3.8 to 21.8 times more sites than agonist in tissue samples. snmjournals.org
AgonistDOTATATE / OctreotideActive StatesBaseline

The differential binding mechanism of satoreotide trizoxetan translates into superior imaging characteristics in preclinical and clinical research settings. Studies consistently show that SSTR2 antagonists provide higher tumor uptake and improved tumor-to-background ratios, leading to better visualization of cancerous lesions. snmjournals.orgnih.gov

Table 2: Comparative Imaging Performance in Research Settings
Parameter68Ga-Satoreotide Trizoxetan (Antagonist)68Ga-DOTATOC (Agonist)Reference
Overall Lesion Sensitivity88%–94%59% nih.gov
Tumor-to-Background RatioHigherLower
Lesion Detection vs. CTMedian detection at least 2x higherNot reported in comparison snmjournals.orgnih.gov
Liver Metastases DetectionHigher detection ability and better image contrastLower nih.govresearchgate.net

When labeled with a therapeutic radioisotope such as Lutetium-177 or Actinium-225, the differences between SSTR antagonists and agonists extend to the molecular and cellular level. The higher tumor uptake and longer retention of the antagonist lead to a more potent anti-tumor effect. mdpi.com

In a preclinical mouse model bearing AR42J tumors, repeated administrations of the therapeutic antagonist [177Lu]Lu-satoreotide tetraxetan were compared with the agonist [177Lu]Lu-DOTA-TATE. nih.govmdpi.com The antagonist demonstrated a significantly greater median time to reach the target tumor volume (68 days) compared to both low-dose (43 days) and high-dose (48 days) agonist therapy. nih.gov This improved efficacy was associated with enhanced DNA damage in the tumor cells. mdpi.com Furthermore, at the end of the study, complete tumor senescence was observed in 20% of the animals treated with the antagonist, compared to 13% for the high-dose agonist and none for the low-dose agonist. mdpi.com Other preclinical research showed that 225Ac-satoreotide could induce complete tumor regression in a small cell lung cancer model, an outcome not achieved with 225Ac-DOTATATE.

Table 3: Comparative Anti-Tumor Activity in an AR42J Mouse Model
Parameter[177Lu]Lu-satoreotide tetraxetan (Antagonist)[177Lu]Lu-DOTA-TATE (Agonist)Reference
Median Time to Reach Tumor Volume of 850 mm³68 days43 - 48 days nih.gov
Tumor Senescence (Complete)Observed in 20% of animalsObserved in 0-13% of animals mdpi.com
Cellular EffectEnhanced DNA damageBaseline DNA damage mdpi.com

Comparative Imaging Contrast and Tumor-to-Background Ratios in Preclinical Settings

Comparative Analysis of this compound Conjugates with Varied Chelators

This compound is a conjugate of the peptide JR11 and the chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA). snmjournals.orgnih.gov The choice of chelator is not trivial, as it can significantly influence the properties of the final radiopharmaceutical. nih.gov This is evident when comparing this compound (with NODAGA) to its therapeutic counterpart, satoreotide tetraxetan, which uses a DOTA chelator. mdpi.com

Research has shown that receptor affinity and tumor uptake of the JR11 peptide can be altered by the attached chelator and radiometal. nih.gov For instance, when the DOTA-conjugated version of JR11 is labeled with Gallium-68 (68Ga), its affinity for SSTR2 unexpectedly decreases. nih.gov In contrast, labeling the same DOTA conjugate with Lutetium-177 does not negatively impact its high affinity. nih.gov

This has led to the development of a "theranostic pair" where the chelator is optimized for the specific application. mdpi.com For PET imaging with 68Ga, the NODAGA chelator is used (forming 68Ga-satoreotide trizoxetan) as it results in a compound with better affinity and imaging characteristics than the 68Ga-labeled DOTA version. snmjournals.org For therapy with 177Lu, the DOTA chelator is used (forming 177Lu-satoreotide tetraxetan). mdpi.com A preclinical comparison showed that while 68Ga-NODAGA-JR11 (this compound) had a 6-fold lower affinity for SSTR2 than the agonist 68Ga-DOTATATE, the 68Ga-DOTA-JR11 conjugate had a dramatically lower affinity (approximately 150-fold lower). snmjournals.org This highlights the critical role of the trizoxetan (NODAGA) chelator in maintaining favorable binding properties for PET imaging with Gallium-68.

Table 4: Influence of Chelator on SSTR2 Affinity of JR11 Peptide Conjugates
Peptide ConjugateChelatorRadiolabelRelative SSTR2 Affinity ProfileReference
This compoundNODAGA68GaAffinity is ~6-fold lower than 68Ga-DOTATATE. snmjournals.org
Satoreotide Tetraxetan analogDOTA68GaAffinity is ~150-fold lower than 68Ga-DOTATATE. snmjournals.orgnih.gov
Satoreotide TetraxetanDOTA177LuMaintains high, sub-nanomolar affinity. nih.gov

Advanced Insights into Somatostatin Receptor Biology and Its Relevance to Satoreotide Trizoxetan

Molecular Expression and Distribution of Somatostatin (B550006) Receptors in Research Contexts

The expression of somatostatin receptors is a key factor in the development of targeted therapies. mdpi.com These receptors are found in various tumors, with SSTR subtype 2 (SSTR2) being a prominent target for both imaging and therapy. mdpi.comsnmjournals.org

A significant number of neuroendocrine neoplasms, including small cell lung cancer (SCLC) and gastroenteropancreatic neuroendocrine tumors (GEP-NETs), exhibit overexpression of SSTR2. snmjournals.orgnih.govresearchgate.net Research indicates that approximately 70-100% of differentiated neuroendocrine tumors (NETs) show high expression of SSTR2. nih.gov In SCLC, a high-grade neuroendocrine carcinoma, SSTR2 is also frequently overexpressed. nih.govvumc.org One study evaluating 96 primary SCLC tumors found that 48% of them expressed SSTR2. nih.govnih.gov Another study on 59 SCLC specimens reported SSTR2 expression in 80% of the tumors. atsjournals.org This high prevalence of SSTR2 has made it a target for diagnostic imaging and therapeutic interventions. dntb.gov.uanih.gov Interestingly, in some cancers like SCLC, higher SSTR2 expression has been associated with a poorer prognosis, suggesting a role for the receptor in tumor progression. nih.govnih.govatsjournals.org

Neoplasm TypePercentage of SSTR2 OverexpressionReferences
Differentiated Neuroendocrine Tumors (NETs)70-100% nih.gov
Small Cell Lung Cancer (SCLC)48% nih.govnih.gov
Small Cell Lung Cancer (SCLC)80% atsjournals.org

While SSTR2 is a common marker, its expression can be heterogeneous both between different tumors and within a single tumor. nih.govnih.gov This intra-tumor heterogeneity can impact the effectiveness of SSTR2-targeted therapies. nih.govnih.govresearchgate.net Studies using experimental tumor models have shown that this variability in SSTR2 expression is not necessarily linked to factors like cell proliferation or the bioavailability of targeted agents. nih.govnih.gov Instead, there is a strong correlation between high levels of SSTR2 expression and the extent of DNA damage induced by peptide receptor radionuclide therapy (PRRT). nih.govnih.gov This suggests that regions within a tumor with lower SSTR2 expression may be less responsive to such treatments. nih.govnih.govresearchgate.net The heterogeneity of SSTR2 expression has also been observed in patient-derived tumor samples, highlighting the clinical relevance of these experimental findings. nih.govnih.govoncotarget.com This variability in receptor expression underscores the need for strategies to overcome this challenge, such as developing more potent radiopharmaceuticals or combination therapies. snmjournals.org

SSTR2 Overexpression in Specific Neoplasms (e.g., Small Cell Lung Cancer, Neuroendocrine Tumors)

Epigenetic Mechanisms Influencing Somatostatin Receptor Expression

The expression of SSTRs is not solely determined by genetic factors; epigenetic modifications play a crucial role in regulating their transcription. dntb.gov.uanih.gov Since genetic mutations in the SSTR2 gene are not commonly found, epigenetic mechanisms are thought to be significant regulators of its expression. frontiersin.org Key epigenetic processes involved include DNA methylation and histone modifications. frontiersin.orgendocrine-abstracts.org

Research has shown that in pancreatic neuroendocrine tumors (P-NETs), the DNA methyltransferase DNMT3B is responsible for silencing SSTR2 expression. endocrine-abstracts.org Furthermore, the removal of activating histone marks, such as H3K4 methylation, and the activity of the chromatin remodeling enzyme LSH, also contribute to the suppression of SSTR2. endocrine-abstracts.org In small intestinal neuroendocrine tumors (SI-NETs), lower levels of DNA methylation and the repressive histone mark H3K27me3 in the SSTR2 promoter region are associated with higher SSTR2 expression compared to normal tissue. frontiersin.org A significant negative correlation has been observed between SSTR2 mRNA levels and DNA methylation at the SSTR2 promoter in both normal and tumor tissues. frontiersin.org These findings suggest that targeting the epigenetic machinery could be a viable strategy to increase SSTR2 expression, potentially enhancing the efficacy of SSTR2-targeted imaging and therapies. dntb.gov.uanih.govendocrine-abstracts.org

Role of SSTR2 Signaling in Tumorigenesis and Molecular Progression

The traditional understanding of SSTR2 signaling has been that its activation leads to the inhibition of cell growth and the induction of apoptosis, particularly in low-grade neuroendocrine tumors. nih.gov However, recent research has revealed a more complex and sometimes contradictory role for SSTR2 in high-grade malignancies like SCLC. nih.govvumc.org

In SCLC, instead of inhibiting growth, SSTR2 signaling appears to promote tumor survival. nih.govvumc.orgnih.gov Studies have shown that downregulating SSTR2 in SCLC cell lines leads to increased apoptosis and a significant decrease in tumor growth both in laboratory settings and in animal models. nih.govvumc.orgnih.gov This pro-survival role is associated with decreased phosphorylation of AMPKα and an increase in oxidative metabolism. nih.govnih.gov This finding helps to explain the limited success of SSTR2 agonists in clinical trials for high-grade neuroendocrine cancers. nih.govnih.gov

The signaling pathways activated by SSTR2 can vary depending on the cellular context. While it can induce cell cycle arrest and apoptosis through pathways involving p53 and p27 in some tumors, the absence of functional p53 and Rb in many SCLC tumors may render SSTR2 agonist-based therapies ineffective. oncotarget.commdpi.com In some cancer types, SSTR2 activation has been linked to the MAPK and PI3K/AKT signaling pathways, which are involved in cell cycle regulation and apoptosis. biorxiv.org The dual role of SSTR2, acting as a tumor suppressor in some contexts and an oncogene in others, highlights the complexity of its signaling and its context-dependent functions in cancer. biorxiv.org

Methodological Frameworks for Satoreotide Trizoxetan Research and Development

Advanced Molecular Imaging Modalities (e.g., Positron Emission Tomography) for Preclinical Evaluation

The preclinical and clinical evaluation of satoreotide (B12389138) trizoxetan is intrinsically linked to advanced molecular imaging, particularly Positron Emission Tomography (PET). When chelated with Gallium-68 (⁶⁸Ga), forming ⁶⁸Ga-satoreotide trizoxetan (also known as ⁶⁸Ga-SSO120 or ⁶⁸Ga-OPS202), it becomes a potent radiopharmaceutical for imaging tumors expressing the somatostatin (B550006) receptor 2 (SSTR2). nih.govnih.govsnmjournals.org As an SSTR2 antagonist, satoreotide trizoxetan offers distinct advantages over traditional SSTR2-agonist radiotracers. nih.gov Preclinical evidence and early clinical studies have indicated that radiolabeled SSTR antagonists may perform better than agonists in detecting neuroendocrine tumors (NETs). snmjournals.org

The rationale behind using an antagonist like satoreotide is its ability to bind to a greater number of SSTR2 sites compared to agonists. snmjournals.orgnih.gov This characteristic can lead to higher tumor uptake and prolonged retention times. nih.gov In preclinical models, this has translated to improved sensitivity and higher tumor-to-background ratios in PET imaging. snmjournals.orgsnmjournals.org For instance, preclinical studies demonstrated that SSTR2 antagonists show higher and more stable tumor uptake compared to agonists. nih.gov

PET/CT imaging with ⁶⁸Ga-satoreotide trizoxetan is a central modality for evaluating its biodistribution, pharmacokinetics, and tumor-targeting capabilities. snmjournals.orgsnmjournals.org Preclinical and Phase I studies focus on establishing the imaging characteristics and safety profile. snmjournals.org These evaluations show that ⁶⁸Ga-satoreotide trizoxetan is rapidly cleared from the blood, leading to low background activity in non-target organs like the liver and gastrointestinal tract, which is advantageous for clear tumor visualization. snmjournals.org The development of this compound is part of a "theranostic" approach, where the ⁶⁸Ga-labeled version is used for imaging and diagnosis, while a therapeutic radioisotope-labeled version, such as Lutetium-177 (¹⁷⁷Lu)-satoreotide tetraxetan, is used for therapy. nih.govmdpi.com This pairing allows for patient selection and treatment planning based on the imaging results obtained with the same core molecule. nih.gov

Immunohistochemical and Molecular Quantification of SSTR2 Expression

A critical aspect of developing SSTR2-targeted agents like this compound is the validation of the imaging signal against the actual expression of the molecular target in tissue. Immunohistochemistry (IHC) is the gold-standard method for this purpose, allowing for the semi-quantitative assessment of SSTR2 protein expression in tumor biopsies. nih.govnih.gov

Recent studies have focused on correlating the tracer uptake observed in ⁶⁸Ga-satoreotide trizoxetan PET scans, measured by the Standardized Uptake Value (SUV), with SSTR2 expression determined by IHC. nih.govsnmjournals.org In studies involving patients with small-cell lung cancer (SCLC), a strong positive correlation has been established. nih.govnih.govsnmjournals.org SSTR2 expression in IHC is typically evaluated using a scoring system based on the percentage of positive tumor cells. snmjournals.org For example, a common 4-level scale is used:

Score 0: Negative (0% of tumor cells positive)

Score 1: 1-30% of tumor cells positive

Score 2: 30-70% of tumor cells positive

Score 3: ≥70% of tumor cells positive snmjournals.org

The correlation between the PET signal and the IHC score provides crucial validation for the radiotracer as a non-invasive biomarker for whole-body SSTR2 expression. snmjournals.org

SUVmax: Maximum Standardized Uptake Value; TLRpeak: Peak Tumor-to-Liver Ratio; IHC: Immunohistochemistry; ANOVA: Analysis of Variance.

This strong, statistically significant correlation confirms that higher tracer accumulation in tumors, as seen on PET scans, corresponds directly to a higher density of SSTR2 expression on tumor cells. nih.govresearchgate.net This validation is fundamental for the theranostic use of satoreotide, ensuring that patients selected for SSTR2-targeted radionuclide therapy based on PET imaging have tumors that are likely to respond to the treatment. nih.govresearchgate.net

Biomarker Discovery and Pharmacodynamic Analysis in Preclinical Studies

The research and development of this compound involve its evaluation as both a diagnostic biomarker and a therapeutic agent, with pharmacodynamic analyses being key to understanding its in-vivo behavior. In preclinical studies, a primary goal is to establish SSTR2 expression as a predictive biomarker for treatment response. The uptake of ⁶⁸Ga-satoreotide trizoxetan on PET scans serves as a pharmacodynamic marker, quantifying the extent to which the drug engages its target, the SSTR2 receptor.

Preclinical studies in animal models, such as mice bearing SSTR2-positive tumors, are essential for this purpose. mdpi.com In these models, researchers can compare the anti-tumor activity of the therapeutic counterpart, ¹⁷⁷Lu-satoreotide tetraxetan, with other compounds. mdpi.com For instance, in a mouse model with AR42J tumors, ¹⁷⁷Lu-satoreotide tetraxetan demonstrated a significantly greater median time to reach a specific tumor volume compared to the SSTR agonist ¹⁷⁷Lu-DOTA-TATE, indicating superior anti-tumor effect. mdpi.com

Pharmacodynamic insights from these studies include:

Tumor Uptake and Retention: Preclinical models have shown that SSTR antagonists like satoreotide exhibit not only higher but also more stable tumor uptake compared to agonists. nih.govtargetedonc.com

Dose-Response Relationship: Studies explore the relationship between the administered dose of the therapeutic agent (¹⁷⁷Lu-satoreotide tetraxetan) and the observed anti-tumor effect, such as tumor volume reduction or delayed growth. mdpi.com

These preclinical pharmacodynamic and biomarker studies are foundational for designing clinical trials, helping to identify the patient populations most likely to benefit and establishing the biological rationale for the therapeutic approach. targetedonc.com

Ex Vivo Tissue Analysis and Receptor Autoradiography

To complement in vivo imaging and preclinical models, ex vivo analysis of human tissue provides direct evidence of a drug's binding characteristics at the microscopic level. Receptor autoradiography is a powerful technique used in this context for this compound research. This method involves applying a radiolabeled version of the compound to thin slices of frozen tumor tissue to visualize the distribution and density of the target receptors. snmjournals.org

In the development of SSTR2 antagonists, in vitro receptor autoradiography was performed on a wide range of human tumor samples to compare the binding capacities of an SSTR2 antagonist (¹²⁵I-JR11, the basis for satoreotide) and an SSTR2 agonist (¹²⁵I-Tyr³-octreotide). snmjournals.org The key findings from these analyses were:

Both the antagonist and agonist radioligands efficiently bound to SSTR2 in various tumor tissues. snmjournals.org

Crucially, in all cases, the radiolabeled antagonist bound to a significantly higher number of SSTR2 sites than the radiolabeled agonist. snmjournals.org

Further quantitative autoradiography on patient-derived tumor samples confirmed these findings, demonstrating a more than four-fold increase in the ex vivo binding of an SSTR antagonist compared to an SSTR agonist. nih.gov This ex vivo evidence strongly supports the hypothesis that antagonists can target the receptor more effectively, which underpins the superior performance seen in PET imaging. This higher binding capacity is a key advantage, potentially allowing for the successful targeting of tumors with lower SSTR2 expression levels. snmjournals.org

Integration of Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of the biological systems affected by this compound requires an integrative approach that goes beyond single-data-point analyses like receptor expression. The methodological framework of multi-omics data integration offers a holistic view by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov While specific multi-omics studies focused solely on this compound are not yet widely published, this framework is central to modern drug development and cancer research. rsc.org

The integration of multi-omics data can elucidate the complex interplay of molecules and pathways that determine a tumor's response to SSTR2-targeted therapy. nih.govnih.gov The goals of applying such a framework to satoreotide research would be to:

Identify Novel Biomarkers: By correlating genomic or transcriptomic profiles with satoreotide uptake and clinical outcomes, new predictive biomarkers beyond SSTR2 expression could be discovered. nih.gov

Understand Mechanisms of Resistance: Comparing the multi-omics profiles of responding and non-responding tumors can reveal the molecular pathways that confer resistance to ¹⁷⁷Lu-satoreotide tetraxetan therapy.

Disease Subtyping: Multi-omics data can help to refine disease classifications, such as identifying subtypes of neuroendocrine tumors or SCLC that are particularly sensitive to SSTR2 antagonism. nih.gov

Bridge Genotype to Phenotype: This approach helps to connect the genetic makeup of a tumor (genotype) to its observable characteristics (phenotype), such as high SSTR2 expression and aggressive growth. nih.gov

Publicly available databases like The Cancer Genome Atlas (TCGA) provide large collections of multi-omics datasets for various cancers, which can serve as a foundation for this type of integrative analysis. nih.gov By applying advanced computational and statistical methods, researchers can build models that integrate these diverse data layers to better predict patient prognosis and response to therapies involving compounds like this compound. nih.govmedrxiv.org

Q & A

Q. What is the mechanism of action of ⁶⁸Ga-satoreotide trizoxetan in neuroendocrine tumor (NET) imaging?

Satoreotide trizoxetan is a somatostatin receptor 2 (SSTR2) antagonist radiolabeled with gallium-67. It binds to SSTR2 receptors overexpressed in NETs, enabling high-sensitivity PET/CT imaging. Unlike agonists, antagonists like satoreotide may improve diagnostic performance by accessing a broader receptor pool and reducing internalization, enhancing lesion detection .

Q. How was the phase II study designed to evaluate optimal dosing for ⁶⁸Ga-satoreotide trizoxetan?

The study employed a 2×3 factorial, randomized design to test two peptide mass ranges (5–20 µg and 30–45 µg) and three radioactivity ranges (40–80, 100–140, and 160–200 MBq). Patients received two doses 2–3 weeks apart, with intra- and inter-individual comparisons of lesion detection rates via PET/CT and contrast-enhanced CT (CECT). This design balanced robustness with practical enrollment (N=24) .

Q. What safety profile has been established for ⁶⁸Ga-satoreotide trizoxetan?

Safety assessments included adverse events (AEs), laboratory tests, vital signs, and electrocardiography. All reported AEs were mild and self-limiting (e.g., transient nausea), with no dose-dependent toxicity. Safety data supported its acceptability for phase III trials .

Advanced Research Questions

Q. How were the optimal peptide mass and radioactivity ranges determined for ⁶⁸Ga-satoreotide trizoxetan?

The primary endpoint compared lesion detection rates (PET/CT vs. CECT) across dosing combinations. Despite consistent lesion counts across peptide masses (median relative count = 2.7), 100–200 MBq radioactivity demonstrated superior liver metastasis detection. Lower radioactivity (40–80 MBq) showed reduced hepatic signal, likely due to higher background noise. Peptide mass up to 50 µg was deemed optimal, aligning with SSTR2 antagonist pharmacokinetics .

Q. How can researchers address discrepancies in lesion detection rates between PET/CT and anatomical imaging?

Discrepancies arise from PET’s functional sensitivity versus CECT’s structural limitations. Methodologically, lesion-level analyses (e.g., relative lesion count = PET lesions/CECT lesions) and organ-specific stratification (e.g., liver vs. lymph nodes) improve interpretation. For liver metastases, higher radioactivity (100–200 MBq) minimizes false negatives .

Q. What statistical approaches are recommended for factorial-design radiopharmaceutical studies?

Use descriptive statistics (medians, ranges) for small cohorts and predefine analysis populations (e.g., per-protocol vs. safety). In the phase II study, SAS 9.4 was used without imputation for missing data. Factorial designs require balanced enrollment (e.g., 8 patients/arm) to evaluate interactions between variables (e.g., peptide mass vs. radioactivity) .

Q. How does ⁶⁸Ga-satoreotide trizoxetan compare to SSTR2 agonists (e.g., ⁶⁸Ga-DOTA-TOC) in diagnostic performance?

Preclinical and single-center studies suggest satoreotide’s antagonist properties improve tumor-to-background ratios and lesion detection, particularly in low SSTR2-expressing tumors. However, multicenter validation is ongoing. Phase III trials must confirm superiority in head-to-head comparisons .

Q. What methodologies ensure reproducibility in this compound PET/CT imaging?

Standardize imaging protocols (e.g., 50–70 minutes post-injection) and use quantitative metrics like SUVmax. The phase II study demonstrated high reproducibility across peptide masses, attributed to satoreotide’s stable binding kinetics. Multi-reader blinded analyses reduce variability in lesion interpretation .

Methodological Considerations for Future Studies

Q. How should researchers design trials to evaluate satoreotide’s therapeutic potential (e.g., ¹⁷⁷Lu/²²⁵Ac-labeled versions)?

Phase Ib studies (e.g., NCT04689893) use dose-escalation to establish safety and recommended phase II doses. Endpoints include tumor response (RECIST), dosimetry, and biomarker correlates (e.g., SSTR2 expression). Preclinical xenograft models show satoreotide’s efficacy in inducing complete responses, supporting clinical translation .

Q. What strategies mitigate confounding factors in NET imaging studies?

Control for tumor heterogeneity by stratifying patients by SSTR2 expression (via biopsy or baseline imaging). Use crossover designs (e.g., intra-patient dose comparisons) to reduce inter-individual variability. Incorporate central imaging review and standardized reporting frameworks (e.g., EANM guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.